molecular formula C22H23N3O2 B2702749 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 923062-55-9

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2702749
CAS No.: 923062-55-9
M. Wt: 361.445
InChI Key: GDQCUAFLGOKQNU-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic small molecule of significant interest in early-stage cancer research, particularly in the context of MTAP-deleted cancers. This compound is designed for research use only and is not intended for diagnostic or therapeutic applications. While specific data on this exact molecule is limited, it shares a core pyridazinone structure with a class of documented PRMT5 inhibitors, such as the chemical probe BRD0639 . Compounds in this class do not target the canonical catalytic site of the PRMT5 enzyme. Instead, they function as first-in-class inhibitors that bind to the PRMT5 Binding Motif (PBM) interface, a site distal to the catalytic pocket . This unique mechanism disrupts the interaction between PRMT5 and its substrate adaptor proteins (SAPs), including pICln and RIOK1 . By competitively inhibiting this protein-protein interaction, such compounds selectively block the methylation of a subset of PRMT5 substrates, which is a synthetic lethal dependency in MTAP-null cancer cells . This targeted approach offers a potential strategy for a wider therapeutic index in certain malignancies. Researchers can leverage this compound to further investigate PBM-dependent PRMT5 activities and explore novel pathways for selective inhibition of PRMT5 functions.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-4-7-18(8-5-15)13-23-21(26)14-25-22(27)11-10-20(24-25)19-9-6-16(2)17(3)12-19/h4-12H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQCUAFLGOKQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the 3,4-dimethylphenyl and 4-methylbenzyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons

Compound Name / ID Pyridazinone Substituent Acetamide Side Chain Key Modifications Yield (%) Potential Biological Implications
Target Compound 3-(3,4-dimethylphenyl) N-(4-methylbenzyl) Balanced lipophilicity N/A Enhanced bioavailability, moderate potency
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 4,5-dichloro N-(3-sulfonamido-4-methylphenyl) Chlorine atoms, sulfonamide group 79 Increased potency (e.g., kinase inhibition) but potential toxicity
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] derivatives 3-p-tolyl Methyl alkanoates/dipeptides Hydrophilic side chains Variable Improved solubility, peptide-based targeting
Antipyrine/Pyridazinone hybrids (e.g., 6e, 6f, 6g) 3-piperidinyl/piperazinyl groups N-antipyrine derivatives Bulky heterocyclic substituents 42–62 CNS penetration, receptor subtype selectivity
Pyridazin-based thioderivatives (e.g., 8a, 8b) 3-methyl + methylthio-benzyl N-(halophenyl) or N-(methylthiophenyl) Halogens (Br, I), methylthio groups 10–46 Enhanced metabolic stability, halogen-dependent toxicity
Pharmacological Implications
  • Lipophilicity and Permeability : The target compound’s 3,4-dimethylphenyl and 4-methylbenzyl groups offer moderate lipophilicity, balancing absorption and solubility better than highly halogenated () or polar () analogs.
  • Target Selectivity : The absence of sulfonamide or piperazinyl groups (cf. ) suggests distinct target profiles, possibly favoring PDEs over kinases or GPCRs.
  • Toxicity Considerations : Unlike chlorinated or brominated derivatives (), the target compound’s lack of halogens may reduce off-target effects but limit potency in certain contexts.

Biological Activity

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25N3O2
  • Molecular Weight : 375.5 g/mol
  • CAS Number : 1252918-11-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from pyridazine derivatives. The introduction of the 3,4-dimethylphenyl group and the 4-methylbenzyl moiety is crucial for enhancing the compound's biological properties.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to induce apoptosis in various cancer cell lines by modulating cellular pathways involved in cell cycle regulation and apoptosis.

Case Study : In vitro studies demonstrated that certain pyridazine derivatives significantly inhibited the proliferation of A549 (lung cancer) and C6 (glioma) cell lines. These studies utilized assays such as MTT and caspase activation to evaluate cytotoxicity and apoptotic induction .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it may target butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Selective inhibition of BChE can mitigate side effects associated with acetylcholinesterase inhibitors while providing therapeutic benefits.

Mechanism : The inhibition mechanism involves binding to the active site of BChE, leading to a decrease in acetylcholine hydrolysis, which is beneficial in conditions characterized by cholinergic deficits .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural FeatureImpact on Activity
Pyridazine ringEnhances interaction with biological targets
Dimethylphenyl groupIncreases lipophilicity and membrane permeability
Acetamide moietyContributes to binding affinity with enzymes

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on this compound. For example, a series of substituted acetamides were synthesized and tested for their ability to inhibit BChE. Some derivatives exhibited IC50 values below 50 μM, indicating potent inhibitory activity .

Q & A

Q. What synthetic methodologies are typically employed for the preparation of this compound?

Answer: Synthesis involves multi-step organic reactions, including condensation (e.g., hydrazone formation) and cyclization. Key steps often require acid/base catalysis and controlled temperature regimes. For analogs, pyridazinyl derivatives are synthesized via nucleophilic substitution or cyclocondensation, with purification via column chromatography (silica gel, hexane:ethyl acetate gradients) .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Answer: Essential techniques include:

  • 1H/13C NMR : Assign pyridazinyl protons (δ 6.8–7.2 ppm) and acetamide carbonyl signals (δ ~170 ppm).
  • HPLC : C18 columns with acetonitrile/water mobile phases assess purity (>95%).
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns .

Q. What biological screening models are appropriate for initial pharmacological evaluation?

Answer: Primary screens include:

  • Enzyme inhibition assays (e.g., kinase targets via fluorescence polarization).
  • Antimicrobial susceptibility testing (MIC determination against S. aureus and E. coli).
  • MTT cytotoxicity assays on cancer cell lines (e.g., IC50 calculations) .

Q. What environmental fate studies are relevant for this compound?

Answer: Conduct hydrolysis studies (pH 3–9 buffers, 25–50°C) and soil sorption experiments (log Koc determination). OECD 301 biodegradability testing identifies persistence in aquatic systems .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step synthesis protocols?

Answer: Implement Design of Experiments (DoE) to optimize parameters:

  • Stoichiometry : Maintain 1.2:1 molar ratio of amine to carbonyl components.
  • Catalysts : Use p-toluenesulfonic acid (10 mol%) for cyclization.
  • Purification : Gradient elution (hexane:ethyl acetate 9:1 to 1:1) reduces byproduct contamination. Microwave-assisted synthesis reduces reaction time by 30% .

Q. What strategies resolve contradictory spectral data during structural elucidation?

Answer: Use orthogonal validation :

  • 2D NMR (HSQC/HMBC) : Confirm connectivity between pyridazinyl C=O (δ 170 ppm) and adjacent protons.
  • DFT calculations : Compare experimental IR/Raman spectra with B3LYP/6-311+G(d,p)-derived data.
  • X-ray crystallography : Resolve ambiguities in stereochemistry .

Q. How to establish structure-activity relationships (SAR) for modified analogs?

Answer: Develop congener libraries with systematic substitutions:

  • Position 3 (aryl group) : Introduce electron-withdrawing groups (e.g., -NO2) to enhance target binding.
  • N-Benzyl moiety : 4-Methyl substitution improves bioavailability by 40% in murine models.
  • QSAR modeling : Apply Comparative Molecular Field Analysis (CoMFA) to quantify steric/electronic effects .

Q. How to design ecotoxicological assessments for novel synthetic compounds?

Answer: Follow tiered testing protocols :

  • Tier 1 : Acute toxicity to Daphnia magna (48-h EC50) and algal growth inhibition (72-h IC50).
  • Tier 2 : Chronic exposure studies (21-day zebrafish embryo assays).
  • Tier 3 : Mesocosm studies evaluating bioaccumulation (log P 2.8–3.5 predicts environmental partitioning) .

Q. What computational methods support molecular optimization?

Answer:

  • Molecular docking (AutoDock Vina) : Predict binding modes against target proteins (e.g., kinases).
  • MD simulations (AMBER) : Analyze ligand-protein stability over 100-ns trajectories.
  • Free energy perturbation (FEP) : Calculate ΔΔG binding for substituent modifications .

Q. How to validate contradictory biological activity findings across studies?

Answer: Conduct meta-analysis with standardized protocols:

  • Normalize data to μM concentrations and control for cell line variability (use isogenic lines).
  • Collaborative multi-lab verification reduces inter-study variability.
  • Apply Bland-Altman plots to quantify methodological discrepancies .

Q. Methodological Notes

  • Spectral Analysis : For NMR assignments, deuterated DMSO is preferred due to the compound’s limited solubility in CDCl3.
  • Environmental Testing : Use LC-MS/MS (MRM mode) to quantify degradation products in hydrolysis studies .
  • Biological Replicates : Include ≥3 technical replicates per experiment to ensure statistical power .

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